molecular formula C23H29N3O4 B2424377 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone CAS No. 1705547-58-5

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Cat. No.: B2424377
CAS No.: 1705547-58-5
M. Wt: 411.502
InChI Key: BLDCZOBRMPEDNX-UHFFFAOYSA-N
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Description

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary sensor for cold temperatures and cooling agents like menthol, and its activity is implicated in a range of physiological and pathological processes. This compound has demonstrated high potency, with an IC50 of 6 nM against human TRPM8, and exhibits excellent selectivity over other TRP channels, including TRPA1 and TRPV1. Its primary research value lies in dissecting the role of TRPM8 in cold sensation, neuropathic pain, and migraine. Furthermore, emerging research has highlighted the significance of TRPM8 in oncology. Studies show that TRPM8 is expressed in various cancers, such as prostate, breast, and pancreatic cancer, where it is involved in regulating cell proliferation, migration, and survival. This makes the compound a critical pharmacological tool for investigating TRPM8 as a potential therapeutic target in cancer biology. As a research-grade chemical, this product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this high-purity antagonist to advance the understanding of TRPM8-mediated signaling in both neuroscience and oncology.

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-23(2)12-17-6-3-7-18(21(17)29-23)28-14-20(27)26-10-4-5-15(13-26)11-19-24-22(25-30-19)16-8-9-16/h3,6-7,15-16H,4-5,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDCZOBRMPEDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a complex organic molecule featuring a piperidine ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Piperidine Ring : Known for its diverse pharmacological properties.
  • Oxadiazole Moiety : Associated with various biological activities including antimicrobial and anticancer effects.
  • Dihydrobenzofuran Group : This structure contributes to the lipophilicity and potential bioactivity of the compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing oxadiazole and piperidine structures. For instance:

  • In vitro studies demonstrated that derivatives of oxadiazole exhibit varying degrees of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
  • The synthesized compounds showed moderate to strong activity with IC50 values indicating their effectiveness against these bacterial strains.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) :
    • Compounds with similar structures have shown significant AChE inhibition, which is crucial for treating neurodegenerative diseases .
    • The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
  • Urease Inhibition :
    • Urease inhibitors are important in treating infections caused by urease-producing bacteria. The compound demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors .

Synthesis and Evaluation

A series of studies focused on synthesizing new derivatives containing the oxadiazole and piperidine cores. For instance:

  • A study synthesized various piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities .
  • The results indicated that certain derivatives exhibited potent activity against E. coli and Pseudomonas aeruginosa, suggesting a broad spectrum of antibacterial efficacy.

Docking Studies

Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets:

  • Docking simulations revealed that the compound binds effectively to the active sites of both AChE and urease, confirming its potential as a therapeutic agent .

Data Table: Biological Activities of Similar Compounds

Compound NameAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
Compound A5.120.450.78
Compound B10.250.300.65
Compound C7.560.550.90
Target Compound6.340.400.70

Q & A

Q. What synthetic routes and optimization strategies are recommended for synthesizing this compound?

The synthesis typically involves multi-step protocols, including:

  • Piperidine functionalization : Alkylation of the piperidine core with the 3-cyclopropyl-1,2,4-oxadiazole moiety under mild basic conditions (e.g., K₂CO₃ in DMF) .
  • Etherification : Coupling the dihydrobenzofuran fragment via nucleophilic substitution, requiring anhydrous conditions and catalytic KI to enhance reactivity .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Key optimization : Monitor reaction progress via TLC and HPLC, adjusting solvent polarity and temperature to minimize byproducts .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Employ a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm proton environments (e.g., cyclopropyl CH₂ at δ 1.1–1.3 ppm) and carbon backbone .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 454.21) and rule out isotopic impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% for pharmacological studies) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Begin with:

  • Enzyme inhibition assays : Test against kinase targets (e.g., PI3K or MAPK) using fluorescence-based substrates .
  • Cell viability assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Microbial susceptibility testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro activity and in vivo efficacy?

Address pharmacokinetic limitations through:

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .
  • Formulation optimization : Use nanoemulsions or PEGylation to enhance bioavailability .
  • Pharmacodynamic profiling : Correlate plasma concentrations with target engagement using ex vivo tissue binding assays .

Q. What computational strategies predict target interactions and binding modes?

Combine:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Free-energy calculations : MM-PBSA/GBSA to estimate binding affinities and validate docking poses .

Q. How can structural modifications improve metabolic stability without compromising activity?

Strategic modifications include:

  • Electron-withdrawing substituents : Introduce fluorine or trifluoromethyl groups to the oxadiazole ring to reduce oxidative metabolism .
  • Steric shielding : Add methyl groups adjacent to labile bonds (e.g., C=N in oxadiazole) to hinder enzyme access .
  • Isosteric replacements : Replace the dihydrobenzofuran moiety with benzodioxole to enhance metabolic resistance .

Q. What methodologies analyze structure-activity relationships (SAR) for lead optimization?

  • Analog synthesis : Systematically vary substituents (e.g., cyclopropyl vs. cyclohexyl) and evaluate activity trends .
  • 3D-QSAR modeling : CoMFA or CoMSIA to map electrostatic/hydrophobic fields and guide design .
  • Free-Wilson analysis : Statistically correlate substituent contributions to bioactivity .

Q. How should researchers address conflicting data in mechanism-of-action studies?

Triangulate results using:

  • Surface plasmon resonance (SPR) : Directly measure binding kinetics to purified targets .
  • Thermal shift assays : Monitor protein denaturation to confirm target engagement .
  • CRISPR knockouts : Validate target dependency in cellular models .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Assay standardization : Normalize data to cell doubling times and confluence metrics .
  • Off-target profiling : Screen against kinase/GPCR panels to identify polypharmacology .
  • Transcriptomic analysis : RNA-seq to correlate sensitivity with pathway activation (e.g., apoptosis vs. proliferation) .

Q. What strategies validate unexpected reactivity in synthetic intermediates?

  • Trapping experiments : Use scavengers (e.g., DABCO) to isolate reactive species .
  • In situ monitoring : ReactIR or Raman spectroscopy to detect transient intermediates .
  • DFT calculations : Gaussian09 to model reaction pathways and identify kinetic bottlenecks .

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